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molecular formula C5H11NO B1301034 D-Prolinol CAS No. 68832-13-3

D-Prolinol

Cat. No. B1301034
M. Wt: 101.15 g/mol
InChI Key: HVVNJUAVDAZWCB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710067B2

Procedure details

Following the procedure described above, but substituting pyrrolidine with 2-hydroxymethylpyrrolidine, 2-methylpyrrolidine, 2-methoxymethylpyrrolidine, proline, 3,5-dimethylpiperazine, an bis-(2-methoxyethyl)amine provide:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2]C1CCCN1.CC1CCCN1.[CH3:14][O:15][CH2:16][CH:17]1C[CH2:20][CH2:19][NH:18]1.N1CCC[C@H]1C(O)=O.CC1NC(C)CNC1>>[CH3:2][O:1][CH2:20][CH2:19][NH:18][CH2:17][CH2:16][O:15][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1NCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1NCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CNCC(N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCNCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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